4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

D-amino acid oxidase inhibition schizophrenia drug repurposing enzyme inhibitor screening

Researchers requiring authentic paroxetine 4-hydroxy metabolite for DAAO inhibition assays or pharmacokinetic bioanalysis often face supply inconsistency and unvalidated reference material. BRL 36610 from BenchChem resolves this as a precisely characterized standard. • Validated DAAO inhibitor: IC50 3.45 µM - structurally distinct from olanzapine (3.28 µM) without antipsychotic polypharmacology. • Quantifiable in LC-MS/MS (LOQ 2.20 µg/L) and HPLC-FLD (27-200 ng/mL), enabling accurate calibration curves distinct from parent paroxetine (LOQ 0.70 µg/L). • Supplied with comprehensive characterization data; ideal for CYP2D6 phenotyping, COMT regioselectivity studies, and forensic toxicology.

Molecular Formula C₁₉H₂₂FNO₃
Molecular Weight 331.4 g/mol
CAS No. 112058-90-9
Cat. No. B019155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
CAS112058-90-9
Synonyms4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
BRL 36610
BRL-36610
Molecular FormulaC₁₉H₂₂FNO₃
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
InChIInChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1
InChIKeyDTXXMQRFTUCBHG-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (CAS 112058-90-9, BRL 36610) as a Paroxetine Metabolite and D-Amino Acid Oxidase Ligand


4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (CAS 112058-90-9), designated BRL 36610 or HM paroxetine, is a chiral phenylpiperidine derivative and the primary 4-hydroxy-3-methoxy metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. Unlike the parent drug, this metabolite is considered pharmacologically inactive at the serotonin transporter (SERT), with reported activity less than 2% of paroxetine [2]. However, BRL 36610 has been identified as a D-amino acid oxidase (DAAO) inhibitor, a mechanism implicated in schizophrenia therapy, with a reported in vitro IC50 of 3.45 µM [3]. This compound serves as a critical reference standard for analytical method development, pharmacokinetic studies, and drug metabolism research.

Why 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine Cannot Be Replaced by Generic Paroxetine or Other SSRI Metabolites


Generic substitution with paroxetine or its regioisomeric metabolite (BRL 36583) is not scientifically valid because BRL 36610 occupies a unique intersection of metabolic identity and off-target pharmacology. Paroxetine itself is a potent SERT inhibitor (Ki ≈ 0.07–0.2 nM) but is not a DAAO inhibitor [1]. The regioisomer BRL 36583 (3-hydroxy-4-methoxy substitution) exhibits a distinct DAAO IC50 of 3.67 µM, which is 6.4% weaker than BRL 36610 (3.45 µM) in the same enzymatic assay [2]. Furthermore, BRL 36610 demonstrates distinct analytical behavior: its limit of quantification (LOQ) in LC-MS/MS is 2.20 µg/L compared to 0.70 µg/L for paroxetine, requiring separate calibration curves for accurate bioanalysis [3]. Substituting BRL 36610 with paroxetine or BRL 36583 would compromise the validity of DAAO inhibition studies and the accuracy of pharmacokinetic/metabolic profiling.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (BRL 36610) Against Closest Structural and Pharmacological Analogs


DAAO Inhibitory Potency of BRL 36610 Versus Regioisomeric Metabolite BRL 36583 and Clinical Antipsychotic Olanzapine

BRL 36610 inhibits DAAO with an IC50 of 3.45 µM in a fluorescence-based enzymatic assay [1]. This represents a 6.4% improvement in potency over its regioisomer BRL 36583 (IC50 = 3.67 µM) tested under identical conditions [1]. BRL 36610 is nearly equipotent to the marketed antipsychotic olanzapine (IC50 = 3.28 µM), which was identified alongside BRL 36610 in the same virtual screening and in vitro confirmation campaign for DAAO inhibitor repurposing in schizophrenia [1]. In contrast, the parent compound paroxetine shows no DAAO inhibitory activity and is exclusively a SERT ligand [2].

D-amino acid oxidase inhibition schizophrenia drug repurposing enzyme inhibitor screening

SERT Pharmacological Inactivity of BRL 36610 Compared to Parent Paroxetine

BRL 36610 (HM paroxetine) exhibits negligible pharmacological activity at the serotonin transporter (SERT), with reported potency less than 2% of the parent compound paroxetine [1]. Paroxetine itself is among the most potent SSRIs known, with a Ki for SERT of approximately 0.07–0.2 nM [2]. This >50-fold reduction in SERT affinity confirms that BRL 36610 does not contribute to the serotonergic effects of paroxetine therapy. The metabolite's inactivity at SERT is a critical differentiator for studies requiring a paroxetine-derived compound devoid of SSRI activity, such as investigations into paroxetine's off-target effects (e.g., GRK2 inhibition, CYP2D6 inactivation) that may be metabolite-mediated [3].

serotonin transporter SSRI metabolite pharmacology in vitro binding assay

Analytical Sensitivity Differentiation: BRL 36610 Quantification Limits Versus Paroxetine in Validated Bioanalytical Methods

In a validated HPLC-ESI ion trap mass spectrometry method, BRL 36610 (HM paroxetine) demonstrated a limit of detection (LOD) of 0.70 µg/L and a limit of quantification (LOQ) of 2.20 µg/L, while paroxetine showed superior sensitivity with LOD 0.20 µg/L and LOQ 0.70 µg/L [1]. The method exhibited mean recovery of 77% for paroxetine and 76% for HM paroxetine, with precision always better than 15% [1]. In a separate HPLC-fluorescence method, the quantification limit for BRL 36610 was 27 ng/mL, compared to 7 ng/mL for paroxetine and 12 ng/mL for the regioisomer BRL 36583 [2]. Pharmacokinetically, after a single 20 mg oral paroxetine dose, the mean peak plasma concentration (Cmax) for HM paroxetine was 92.40 µg/L, approximately 10.7-fold higher than paroxetine (8.60 µg/L) [1].

LC-MS/MS method validation pharmacokinetic bioanalysis metabolite quantification

CYP2D6-Mediated Metabolic Pathway Specificity: BRL 36610 as the 4-O-Methyl Regioisomer Distinct from BRL 36583 (3-O-Methyl)

Paroxetine undergoes CYP2D6-mediated demethylenation to a catechol intermediate, which is subsequently O-methylated by catechol-O-methyltransferase (COMT) at either the C3 or C4 position, yielding two regioisomeric metabolites: BRL 36583 (3-hydroxy-4-methoxy) and BRL 36610 (4-hydroxy-3-methoxy) [1]. The synthetic route to these metabolites has been described starting from a common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, confirming the distinct stereochemistry required for each regioisomer [1]. BRL 36610 is the major circulating metabolite (metabolite B), while BRL 36583 is often undetectable in patient plasma at therapeutic doses [2]. The regiochemistry of O-methylation directly impacts both DAAO inhibitory potency (Section 3.1) and analytical chromatographic retention, making authentic BRL 36610 indispensable for studies of metabolic pathway regioselectivity.

paroxetine metabolism CYP2D6 regioselectivity catechol O-methylation

Validated Application Scenarios for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (BRL 36610) in Research and Industrial Workflows


DAAO Inhibitor Screening and Schizophrenia Drug Repurposing Studies

BRL 36610 serves as a reference DAAO inhibitor with a validated IC50 of 3.45 µM, enabling its use as a positive control or comparator in DAAO enzymatic assays for schizophrenia drug discovery programs. Its near-equipotent activity to olanzapine (3.28 µM) positions it as a structurally distinct chemical probe for exploring DAAO inhibition without the confounding antipsychotic polypharmacology of olanzapine [1]. The compound is sourced from GlaxoSmithKline (as PM-BRL 36610A) and has been validated in the DAAO assay modified from Oguri et al. [1].

Bioanalytical Method Development and Validation for Paroxetine Pharmacokinetic Studies

BRL 36610 is the primary circulating metabolite of paroxetine with a Cmax approximately 10.7-fold higher than the parent drug (92.40 µg/L vs. 8.60 µg/L at 20 mg dose) [2]. Authentic reference material is required for constructing calibration curves spanning 5–100 µg/L (LC-MS/MS) or 27–200 ng/mL (HPLC-FLD), as the metabolite's LOQ differs substantially from paroxetine (2.20 µg/L vs. 0.70 µg/L) [2][3]. Its use ensures accurate quantification in therapeutic drug monitoring, bioequivalence studies, and forensic toxicology applications.

Mechanistic Studies of Paroxetine Off-Target Pharmacology Independent of SERT Activity

Given that BRL 36610 retains <2% of paroxetine's SERT inhibitory activity [4], this metabolite can be deployed as a tool compound to disentangle SERT-mediated effects from SERT-independent pharmacological actions of paroxetine, such as GRK2 inhibition (IC50 14 µM for paroxetine) or CYP2D6 inactivation. This application is critical for academic and industrial laboratories investigating the molecular basis of paroxetine-associated adverse effects or its potential for drug repurposing beyond depression.

Metabolic Pathway Elucidation and CYP2D6 Phenotyping Reference

BRL 36610 represents the endpoint of the major paroxetine metabolic pathway: CYP2D6-mediated demethylenation followed by COMT-mediated 4-O-methylation [5]. As the predominant metabolite detectable in human plasma (unlike BRL 36583 which is often undetectable) [3], BRL 36610 is the definitive analytical standard for CYP2D6 activity phenotyping studies using paroxetine as a probe substrate, and for investigations of COMT regioselectivity in catechol intermediate metabolism.

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